ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 852167-73-8
VCID: VC5698799
InChI: InChI=1S/C20H17FN4O2S/c1-2-27-18(26)12-28-20-24-23-19(25(20)14-9-7-13(21)8-10-14)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3
SMILES: CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Molecular Formula: C20H17FN4O2S
Molecular Weight: 396.44

ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 852167-73-8

Cat. No.: VC5698799

Molecular Formula: C20H17FN4O2S

Molecular Weight: 396.44

* For research use only. Not for human or veterinary use.

ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate - 852167-73-8

Specification

CAS No. 852167-73-8
Molecular Formula C20H17FN4O2S
Molecular Weight 396.44
IUPAC Name ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C20H17FN4O2S/c1-2-27-18(26)12-28-20-24-23-19(25(20)14-9-7-13(21)8-10-14)16-11-22-17-6-4-3-5-15(16)17/h3-11,22H,2,12H2,1H3
Standard InChI Key ZHGHQCJSCKIERH-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Analysis

The compound’s backbone consists of a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetyloxyethyl group, at the 4-position with a 4-fluorophenyl moiety, and at the 5-position with a 1H-indol-3-yl group. The triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a central scaffold, enabling diverse non-covalent interactions with biological targets. The 4-fluorophenyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding affinity, while the indole moiety, a bicyclic structure with aromatic and hydrogen-bonding capabilities, may facilitate interactions with hydrophobic pockets in enzymes or receptors .

The thioether bridge (-S-) connecting the triazole to the ethyl acetate group contributes to conformational flexibility and may influence solubility profiles. Ethyl acetate, as a terminal ester, introduces lipophilicity, which could impact membrane permeability and bioavailability.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathways

Although no explicit synthesis protocol for this compound is documented, analogous triazole-indole derivatives are typically synthesized via multi-step sequences involving cyclocondensation, nucleophilic substitution, and coupling reactions. A plausible route may involve:

  • Formation of the Triazole Core: Cyclization of a thiosemicarbazide intermediate with a fluorophenyl-substituted hydrazine derivative under acidic conditions.

  • Indole Incorporation: Introduction of the indole moiety via Ullmann coupling or palladium-catalyzed cross-coupling reactions, as demonstrated in related triazole-indole hybrids.

  • Thioether Linkage Installation: Reaction of the triazole-thiol intermediate with ethyl bromoacetate in the presence of a base to form the thioether bond.

Key challenges include regioselectivity during triazole formation and steric hindrance during indole coupling. Optimization of reaction conditions (e.g., temperature, catalyst loading) would be critical to maximize yield .

Physicochemical Properties

Molecular and Structural Data

The compound’s molecular formula is C20H17FN4O2S, with a molecular weight of 396.44 g/mol. Its IUPAC name, ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate, reflects the connectivity of its substituents. While experimental data on solubility and logP are unavailable, computational predictions (e.g., using the ALOGPS algorithm) suggest moderate lipophilicity (logP ≈ 3.2) and poor aqueous solubility, consistent with ester-containing analogs.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC20H17FN4O2S
Molecular Weight396.44 g/mol
IUPAC NameEthyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Predicted logP3.2 (ALOGPS)
Topological Polar Surface Area98.5 Ų

Research Gaps and Future Directions

Despite the therapeutic promise of its structural motifs, ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate remains underexplored. Priority research areas include:

  • Synthetic Optimization: Development of high-yield, scalable synthesis routes.

  • ADMET Profiling: Systematic evaluation of absorption, distribution, metabolism, excretion, and toxicity.

  • Target Identification: Screening against kinase libraries or GPCR panels to elucidate mechanisms of action.

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